5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid
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Overview
Description
5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid is a complex organic compound that features a unique structure with multiple carboxyphenyl groups and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid typically involves multi-step organic reactions. One common method includes the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions . This process can also involve the use of N-methyl nitrone to give an isomeric mixture of isoxazolidine-fused chlorins, which are then subjected to hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid has a wide range of scientific research applications:
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the compound, making it useful in various applications. The molecular targets and pathways involved include metal ion coordination sites and potential interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-(4′-carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin: This compound shares a similar carboxyphenyl structure and is used in coordination chemistry.
1,2,4,5-tetrakis(4-carboxyphenyl)benzene: Another compound with multiple carboxyphenyl groups, used in the synthesis of luminescent metal-organic frameworks.
Uniqueness
5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid is unique due to its imidazole ring, which provides additional coordination sites and potential for diverse chemical reactivity. This makes it particularly valuable in the synthesis of complex coordination polymers and MOFs.
Properties
Molecular Formula |
C25H16N2O8 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
5-[4,5-bis(4-carboxyphenyl)-1H-imidazol-2-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C25H16N2O8/c28-22(29)14-5-1-12(2-6-14)19-20(13-3-7-15(8-4-13)23(30)31)27-21(26-19)16-9-17(24(32)33)11-18(10-16)25(34)35/h1-11H,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) |
InChI Key |
JCXQTEYHANIOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
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